Lipophilicity Comparison: Ortho- vs. Meta-Substitution for CNS Design
A direct computational comparison using PubChem's XLogP3-AA algorithm reveals a substantial difference in predicted lipophilicity between the target ortho-substituted compound and its meta-substituted analog. The ortho isomer ([2-(Cyclohexylamino)phenyl]methanol) has a predicted XLogP3-AA of 3.4, whereas the meta isomer ([3-(Cyclohexylamino)phenyl]methanol) is significantly less lipophilic with an XLogP3-AA of 2.8 [1][2]. This difference of 0.6 log units can translate to a measurable increase in blood-brain barrier permeability and volume of distribution, making the ortho isomer a more promising starting point for CNS-targeted libraries [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | [3-(Cyclohexylamino)phenyl]methanol (meta isomer): XLogP3-AA = 2.8 |
| Quantified Difference | ΔXLogP3-AA = +0.6 (ortho more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release. Consistent calculation method for both compounds. |
Why This Matters
Higher lipophilicity within the optimal CNS range (LogP 2-4) is a critical parameter for blood-brain barrier penetration, giving the ortho isomer a theoretical advantage over its meta counterpart for CNS drug discovery programs.
- [1] PubChem. (2025). Computed Properties for [2-(Cyclohexylamino)phenyl]methanol (CID 43743229). XLogP3-AA = 3.4. View Source
- [2] PubChem. (2025). Computed Properties for [3-(Cyclohexylamino)phenyl]methanol (CID 43715104). XLogP3-AA = 2.8. View Source
- [3] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
